2-(Chloromethyl)-6-(difluoromethyl)pyridine
Overview
Description
2-(Chloromethyl)pyridine hydrochloride is an off-white chunky solid . It’s used as a reagent in base-catalyzed alkylation .
Synthesis Analysis
Difluoromethylation processes have been advanced significantly in recent years. These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
A series of bridged pyridine-based energetic derivatives were designed and their geometrical structures, electronic structures, heats of formation, detonation properties, thermal stabilities, thermodynamic properties, and electrostatic potential were fully investigated using density functional theory .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . 2-(Chloromethyl)pyridine hydrochloride is incompatible with strong oxidizing agents .Physical And Chemical Properties Analysis
2-(Chloromethyl)pyridine hydrochloride is soluble in water . Flash point data for this chemical are not available, but it is probably combustible .Scientific Research Applications
1. Synthesis and Coordination Chemistry
2-(Chloromethyl)-6-(difluoromethyl)pyridine derivatives, like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been explored for their synthesis and coordination chemistry. These compounds are used as ligands and have shown promise in creating luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).
2. Catalyst in Chemical Reactions
Palladium(II) complexes formed with derivatives of 2-(chloromethyl)-6-(difluoromethyl)pyridine, such as 2,6-bis((phenylseleno)methyl)pyridine, have shown high catalytic activity in the Heck reaction, which is a method used in organic chemistry for coupling aryl or vinyl halides (Das, Rao, & Singh, 2009).
3. Development of Novel Compounds
Research on 2,4,6-triarylpyridine derivatives, related to 2-(chloromethyl)-6-(difluoromethyl)pyridine, has revealed their significant biological and pharmaceutical properties. These derivatives have been used in a range of applications including anticonvulsants, anesthetics, and even as agents in photodynamic cell-specific cancer therapy (Maleki, 2015).
4. Electrical Conductivity Studies
Compounds derived from 2-(chloromethyl)-6-(difluoromethyl)pyridine have been investigated for their electrical conductivity. The study focused on salts formed with TCNQ (tetracyanoquinodimethane) and their resistivity measurements (Bruce & Herson, 1967).
5. Biomedical Sensors and Catalysis
Recent advancements in the chemistry of 2,6-di(pyrazol-1-yl)pyridine and its derivatives, which are related to 2-(chloromethyl)-6-(difluoromethyl)pyridine, include their incorporation into multifunctional spin-crossover switches and biomedical sensors. They have also been used in catalysis (Halcrow, 2014).
6. Antimicrobial Activities and DNA Interaction
A study on 2-chloro-6-(trifluoromethyl)pyridine, a close derivative of 2-(chloromethyl)-6-(difluoromethyl)pyridine, has explored its antimicrobial activities and its interaction with DNA. This research provides insights into its potential applications in medical science and pharmacology (Evecen, Kara, İdil, & Tanak, 2017).
7. Transfer Hydrogenation and Oxidation Catalysis
Derivatives of 2-(chloromethyl)pyridine have been used to create half-sandwich Rhodium(III) and Iridium(III) complexes, demonstrating efficient catalysis in the transfer hydrogenation of ketones and oxidation of alcohols. This showcases the compound's significance in catalytic chemistry (Prakash, Singh, Mukherjee, & Singh, 2012).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-6-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEGRVPMZGRRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-(difluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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